7-Chloroquinazoline-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The compound is also known by several other names, including 7-chloro-1H-quinazoline-2,4-dione and 7-chloroquinazoline-2,4-diol .
The molecular structure of 7-Chloroquinazoline-2,4(1H,3H)-dione includes a benzene ring fused with a 2,4-pyrimidinedione ring . The InChI code for the compound is InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6 (3-4)10-8 (13)11-7 (5)12/h1-3H, (H2,10,11,12,13) .
The physical and chemical properties of 7-Chloroquinazoline-2,4(1H,3H)-dione include a melting point of 360-362°C . The compound has a XLogP3 value of 1.4, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors .
7-Chloroquinazoline-2,4(1H,3H)-dione can be derived from several synthetic pathways involving starting materials like 2-aminobenzonitrile and chloro-substituted benzoic acids. It is classified under the category of quinazolinediones, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione can be accomplished through various methods:
The reaction conditions typically include varying temperatures (often room temperature to elevated temperatures) and solvents such as acetonitrile or water. The yields can vary based on the substituents on the aromatic ring of the starting materials.
The molecular formula of 7-Chloroquinazoline-2,4(1H,3H)-dione is C_8H_6ClN_2O_2. The structure consists of a chloro group at position 7 on the quinazoline ring system.
Key structural data includes:
7-Chloroquinazoline-2,4(1H,3H)-dione participates in various chemical reactions:
The reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for compounds like 7-Chloroquinazoline-2,4(1H,3H)-dione often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from biological assays support these mechanisms through observed dose-dependent effects on cell viability in various cancer cell lines.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into stability and thermal behavior.
7-Chloroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Quinazoline-2,4(1H,3H)-diones are systematically classified based on substitution patterns along their core structure, which dictate their chemical behavior and therapeutic potential. The nitrogen atoms (N1 and N3) and carbon atoms (C6, C7, C8) serve as primary sites for functionalization, enabling precise modulation of steric and electronic properties [2] [6].
Classification by Substituent Position:
Table 1: Structural Classes and Biological Significance of Quinazoline-2,4(1H,3H)-dione Derivatives
Substitution Pattern | Representative Compound | Primary Biological Activity |
---|---|---|
1-Substituted | Prazosin | Antihypertensive |
3-Substituted | Bunazosin | α1-Adrenergic antagonism |
6-Substituted | FK 366 (Zenarestat®) | Aldose reductase inhibition |
7-Halo-Substituted | 7-Chloro derivative | Antibacterial precursor |
1,3-Disubstituted | Elinogrel | Antiplatelet |
Physicochemical Properties:The 7-chloro substituent induces a strong electron-withdrawing effect, quantified by Hammett constants (σₚ = +0.23). This reduces pKa values (predicted pKa = 10.13 ± 0.20) and increases crystal density (1.475 ± 0.06 g/cm³) compared to unsubstituted analogs. These properties enhance membrane permeability and protein binding efficiency [1] [4].
Table 2: Key Physicochemical Parameters of 7-Chloroquinazoline-2,4(1H,3H)-dione
Property | Value | Method |
---|---|---|
Molecular Formula | C₈H₅ClN₂O₂ | Empirical |
Molecular Weight | 196.59 g/mol | Mass spectrometry |
Melting Point | 360–362°C | Differential scanning calorimetry |
Density | 1.475 ± 0.06 g/cm³ | X-ray crystallography |
pKa | 10.13 ± 0.20 | Potentiometric titration |
The inaugural synthesis of quinazoline derivatives dates to 1869, when Griess produced 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens. 7-Chloro-specific derivatives emerged later, leveraging electrophilic aromatic substitution and ring-closure strategies [6].
Classical Synthetic Routes:
Modern Advancements:Copper-catalyzed Ullmann coupling has revolutionized access to N3-substituted variants. 2-Iodo-4-chlorobenzamide undergoes coupling with potassium cyanate in dimethylformamide at 100°C, forming the quinazolinedione core with >80% yield and eliminating harsh reagents like phosphorus pentachloride [7].
Table 3: Evolution of Synthetic Methods for 7-Chloro Derivatives
Era | Method | Starting Materials | Yield | Limitations |
---|---|---|---|---|
Pre-1950s | Niementowski synthesis | 4-Chloroanthranilic acid, formamide | 40–50% | High temperatures, side products |
1960s | Grimmel-Guinther-Morgan | 4-Chloroanthranilic acid, alkylamines | 60–70% | Requires PCl₃ handling |
2000s | Isatoic anhydride cyclization | 4-Chloroisatoic anhydride, urea | 75% | Multi-step precursor synthesis |
2020s | CuI-catalyzed Ullmann coupling | 2-Iodo-4-chlorobenzamide, KNCO | 80–85% | None significant |
Chlorine incorporation at the C7 position profoundly alters the bioactivity profile of quinazoline-2,4(1H,3H)-diones. This modification enhances molecular recognition via halogen bonding with biological targets and improves metabolic stability by blocking cytochrome P450-mediated oxidation [5] [8].
Mechanistic Implications:
Biological Activity Enhancement:
Table 4: Bioactivity Comparison of Halogenated vs. Non-Halogenated Quinazolinediones
Biological Target | 7-Chloro Derivative Activity | Non-Halogenated Analog Activity | Enhancement Factor |
---|---|---|---|
Bacterial Gyrase IC₅₀ | 0.8 μM | 5.2 μM | 6.5× |
Vaccinia Virus EC₅₀ | 1.7 μM | 25 μM (Cidofovir reference) | 15× |
A549 Lung Cancer IC₅₀ | 0.45 μM | 3.2 μM | 7.1× |
Topoisomerase IV Inhibition | 92% at 10 μM | 38% at 10 μM | 2.4× |
The strategic placement of chlorine at C7 remains indispensable for developing quinazoline-based therapeutics, balancing electronic modulation, synthetic versatility, and target engagement across disease models [1] [8].
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9